Sofosbuvir D6

Description

BenchChem offers high-quality Sofosbuvir D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sofosbuvir D6 including the price, delivery time, and more detailed information at info@benchchem.com.

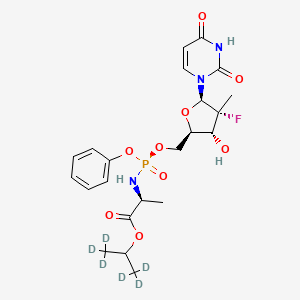

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-FMYNZQRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Sofosbuvir D6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Sofosbuvir D6, a deuterated internal standard crucial for the accurate quantification of the groundbreaking hepatitis C antiviral, Sofosbuvir, in research and clinical settings. This document details the multi-step synthetic pathway, purification strategies, and analytical characterization, presenting quantitative data in accessible formats and illustrating workflows with clear diagrams.

Introduction

Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral medication that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolic activation to its triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication.[2] For pharmacokinetic, pharmacodynamic, and metabolic studies, a stable isotope-labeled internal standard is essential for precise bioanalysis by mass spectrometry. Sofosbuvir D6, where six hydrogen atoms on the isopropyl group of the L-alanine ester moiety are replaced with deuterium, serves this critical role. This guide outlines a robust methodology for its synthesis and purification.

Synthetic Pathway Overview

The synthesis of Sofosbuvir D6 is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the Core Nucleoside: Preparation of the modified sugar-nucleobase conjugate, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine.

-

Preparation of the Deuterated Phosphoramidate Reagent: Synthesis of the chiral phosphoramidate moiety containing the deuterated isopropyl L-alaninate.

-

Coupling and Deprotection: Stereoselective coupling of the core nucleoside with the deuterated phosphoramidate reagent, followed by final deprotection steps to yield Sofosbuvir D6.

The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each stage.

References

Physicochemical Properties of Deuterated Sofosbuvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a direct-acting antiviral agent, it potently inhibits the HCV NS5B RNA-dependent RNA polymerase, crucial for viral replication.[3][4] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to modulate pharmacokinetic and physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Sofosbuvir (Sofosbuvir-d6) in comparison to its non-deuterated counterpart, offering valuable insights for researchers and drug development professionals. While direct comparative experimental data for some properties of deuterated Sofosbuvir remains limited in publicly available literature, this guide consolidates existing information and outlines the established methodologies for their determination.

Quantitative Physicochemical Data

The following tables summarize the available quantitative physicochemical data for Sofosbuvir and Sofosbuvir-d6. It is important to note that specific experimental values for some properties of deuterated Sofosbuvir are not widely reported. In such cases, the table indicates the absence of data and a qualitative description is provided where possible.

| Property | Sofosbuvir | Sofosbuvir-d6 | Reference(s) |

| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₃D₆FN₃O₉P | [5] |

| Molecular Weight | 529.45 g/mol | 535.49 g/mol | |

| Melting Point | 94–125 °C (depends on crystalline polymorph) | Data not available | |

| Water Solubility | ≈105 mg/L (slightly soluble) | Soluble in water (25 mg/mL with sonication and warming) | |

| Solubility in DMSO | Data not available | 50 mg/mL (with sonication) | |

| logP (Octanol-Water) | 1.62 | Data not available | |

| pKa | 9.38 (amide), 10.30 | Data not available |

Experimental Protocols

The determination of the physicochemical properties listed above requires specific and validated experimental protocols. Below are detailed methodologies commonly employed for these assessments, which are applicable to both Sofosbuvir and its deuterated analogue.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Principle: An excess amount of the compound is equilibrated with a specific solvent (e.g., purified water, buffer of a certain pH) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.

-

Methodology:

-

Add an excess amount of the test compound (Sofosbuvir or Sofosbuvir-d6) to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure accuracy.

-

Determination of Lipophilicity (logP)

The shake-flask method is also the classical and most reliable method for determining the partition coefficient (logP).

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.

-

Methodology:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of the test compound in one of the phases (preferably the one in which it is more soluble).

-

Add a known volume of the second, immiscible phase to the first. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.

-

Agitate the mixture in a sealed container for a sufficient time to reach equilibrium (e.g., by shaking at a constant temperature).

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Determination of Ionization Constant (pKa)

UV-Vis spectrophotometry is a common and efficient method for pKa determination, particularly for compounds with a chromophore.

-

Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.

-

Methodology:

-

Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Measure the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Plot the absorbance at a selected wavelength (where the change in absorbance with pH is maximal) against the pH.

-

The pKa value can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the titration curve.

-

Determination of Melting Point

Differential Scanning Calorimetry (DSC) or conventional melting point apparatus can be used. Thermogravimetric Analysis (TGA) can provide complementary information on thermal stability.

-

Principle (DSC): The temperature and heat flow associated with thermal transitions in a material are measured. The melting point is identified as the peak temperature of the endothermic transition corresponding to melting.

-

Methodology (DSC):

-

A small, accurately weighed sample of the compound is placed in a sealed aluminum pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored and compared to an empty reference pan.

-

The melting point is determined from the resulting thermogram.

-

-

Principle (TGA): The mass of a sample is measured over time as the temperature changes. This provides information about thermal decomposition and stability.

-

Methodology (TGA):

-

A small sample of the compound is placed in a tared pan attached to a microbalance.

-

The sample is heated at a controlled rate in a specified atmosphere.

-

The change in mass is recorded as a function of temperature.

-

Signaling Pathways and Experimental Workflows

Sofosbuvir Metabolic Activation Pathway

Sofosbuvir is a prodrug that requires intracellular activation to its pharmacologically active triphosphate form, GS-461203. This multi-step process is catalyzed by several host enzymes primarily within hepatocytes.

Caption: Intracellular metabolic activation pathway of Sofosbuvir.

Experimental Workflow for Physicochemical Profiling

A logical workflow is essential for the comprehensive physicochemical characterization of a new chemical entity like deuterated Sofosbuvir.

Caption: A typical experimental workflow for physicochemical profiling.

Conclusion

The physicochemical properties of deuterated Sofosbuvir are of significant interest for its potential to offer an improved therapeutic profile compared to the parent drug. While a complete experimental dataset for a direct comparison is not yet fully available in the public domain, this guide provides the foundational knowledge of these key properties and the established methodologies for their determination. The provided diagrams of the metabolic pathway and experimental workflow offer a clear visual representation of these critical aspects in the research and development of deuterated Sofosbuvir. Further experimental studies are warranted to fully elucidate the physicochemical profile of deuterated Sofosbuvir and its implications for clinical pharmacology.

References

- 1. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Sofosbuvir and its Deuterated Analog in HCV Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Sofosbuvir, a direct-acting antiviral agent that has revolutionized the treatment of Hepatitis C Virus (HCV) infection. The guide delves into the molecular interactions, metabolic activation, and impact on viral replication. Furthermore, it addresses the role and potential implications of its deuterated analog, Sofosbuvir D6, a tool frequently employed in the research and development of this critical therapeutic.

Sofosbuvir: A Nucleotide Analog Inhibitor of HCV NS5B Polymerase

Sofosbuvir is a potent and pangenotypic inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1][2][3] As a prodrug, Sofosbuvir is designed for oral administration and efficient delivery to the liver, the primary site of HCV replication.[4][5]

Mechanism of Action: Chain Termination of Viral RNA Synthesis

The core mechanism of Sofosbuvir's antiviral activity lies in its ability to act as a chain terminator during HCV RNA synthesis. Upon administration, Sofosbuvir is absorbed and undergoes intracellular metabolism to its pharmacologically active form, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite mimics the natural uridine triphosphate substrate of the HCV NS5B polymerase.

The viral polymerase incorporates GS-461203 into the nascent viral RNA strand. However, the presence of the 2'-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, effectively halting the elongation of the RNA chain. This premature termination of viral RNA synthesis prevents the production of new, functional viral genomes, thereby inhibiting viral replication. Sofosbuvir's targeted action on the viral polymerase, with minimal inhibition of human DNA and RNA polymerases, contributes to its favorable safety profile.

Metabolic Activation of Sofosbuvir

The conversion of the Sofosbuvir prodrug to its active triphosphate form is a critical multi-step process that occurs predominantly within hepatocytes. This targeted activation at the site of infection enhances the drug's efficacy.

The metabolic activation pathway involves:

-

Ester Cleavage: The initial step is the hydrolysis of the carboxylate ester by human cathepsin A or carboxylesterase 1.

-

Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1).

-

Phosphorylation: A series of phosphorylations by cellular kinases, including UMP-CMP kinase and nucleoside diphosphate kinase, converts the monophosphate intermediate to the active triphosphate, GS-461203.

Dephosphorylation of the active triphosphate leads to the formation of the inactive nucleoside metabolite GS-331007, which is the primary metabolite detected in plasma.

Figure 1: Metabolic activation pathway of Sofosbuvir.

Sofosbuvir D6: A Deuterated Analog

Sofosbuvir D6 is a stable, isotopically labeled version of Sofosbuvir where six hydrogen atoms have been replaced with deuterium. While direct comparative studies on the mechanism of action of Sofosbuvir D6 are not extensively available in public literature, its primary and well-documented use is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Sofosbuvir in biological matrices.

Rationale for Deuteration in Drug Research

The substitution of hydrogen with deuterium, a heavier and stable isotope, can influence the physicochemical properties of a molecule. This is primarily due to the kinetic isotope effect (KIE) , where the C-D bond is stronger and more stable than the C-H bond. This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond, which is a common step in drug metabolism by cytochrome P450 enzymes.

Potential effects of deuteration on a drug's properties include:

-

Altered Metabolic Stability: Deuteration at sites of metabolic oxidation can decrease the rate of metabolism, potentially leading to a longer half-life and increased drug exposure.

-

Modified Pharmacokinetics: A change in metabolic rate can alter the pharmacokinetic profile of a drug, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Reduced Formation of Reactive Metabolites: In some cases, deuteration can shift the metabolic pathway away from the formation of toxic or reactive metabolites.

While these are the theoretical advantages that drive the development of deuterated drugs, it is important to note that the actual effects of deuteration are highly specific to the molecule and the site of deuteration and must be evaluated on a case-by-case basis. In the context of Sofosbuvir D6, its use as an internal standard is predicated on it having nearly identical chemical and physical properties to Sofosbuvir, ensuring it behaves similarly during sample preparation and analysis, while its different mass allows for its distinct detection by mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Sofosbuvir based on available data.

Table 1: In Vitro Antiviral Activity of Sofosbuvir

| Parameter | Value | Cell Line/Assay | Genotype | Reference |

| EC50 | 2.4 - 19.4-fold reduction in susceptibility for S282T mutant | HCV Replicons | 1b, 2a, 3a, 4a, 2b, 5a, 6a | |

| IC50 | 2.01–23.84 μM | NS5B Polymerase Inhibition Assay | Not Specified |

Table 2: Pharmacokinetic Parameters of Sofosbuvir and its Metabolites

| Parameter | Sofosbuvir | GS-331007 (Inactive Metabolite) | Reference |

| Tmax (hours) | 0.5 - 2 | Not specified | |

| Half-life (t1/2) (hours) | 0.4 | 27 | |

| Plasma Protein Binding | 61-65% | Not specified | |

| Excretion | Primarily metabolized | 80% renal |

Key Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a cell-based system used to assess the antiviral activity of compounds against HCV replication.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured under standard conditions.

-

Replicon Transfection: Cells are transfected with an in vitro-transcribed HCV replicon RNA. This RNA is a subgenomic fragment of the HCV genome that can replicate autonomously within the cells and often contains a reporter gene (e.g., luciferase) for easy quantification of replication.

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., Sofosbuvir).

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the antiviral effect of the compound to take place.

-

Quantification of Replication: HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.

-

Data Analysis: The concentration of the compound that inhibits HCV replication by 50% (EC50) is calculated from the dose-response curve.

Figure 2: Experimental workflow for an HCV replicon assay.

NS5B Polymerase Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

-

Reagents:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A) or a heteropolymeric RNA).

-

Primer (if required by the template).

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]UTP or a fluorescently labeled UTP).

-

Test compound (e.g., Sofosbuvir triphosphate).

-

Reaction buffer containing MgCl2 or MnCl2, DTT, and other necessary components.

-

-

Reaction Setup: The reaction mixture is prepared by combining the buffer, NS5B polymerase, RNA template/primer, and the test compound at various concentrations.

-

Initiation: The reaction is initiated by the addition of the rNTP mix.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific duration.

-

Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA).

-

Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done by methods such as scintillation counting for radiolabeled products or fluorescence measurement for fluorescently labeled products.

-

Data Analysis: The concentration of the compound that inhibits the polymerase activity by 50% (IC50) is determined from the dose-response curve.

Conclusion

Sofosbuvir represents a landmark achievement in antiviral therapy, offering a highly effective and safe treatment for chronic HCV infection. Its mechanism as a prodrug that is intracellularly converted to an active chain-terminating inhibitor of the viral NS5B polymerase is a testament to rational drug design. While its deuterated analog, Sofosbuvir D6, is primarily utilized as an indispensable tool in bioanalytical research, the principles of deuteration and the kinetic isotope effect hold significant promise for the future development of drugs with improved pharmacokinetic and metabolic profiles. A thorough understanding of these molecular mechanisms and experimental methodologies is crucial for the continued advancement of antiviral drug discovery and development.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 5. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect in Sofosbuvir D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone in the treatment of Hepatitis C, acting as a prodrug that, once metabolized, inhibits the HCV NS5B polymerase, an enzyme essential for viral replication.[][2] A key area of interest in pharmaceutical development is the enhancement of drug properties through isotopic substitution, leading to the synthesis of deuterated compounds like Sofosbuvir D6. The substitution of hydrogen with deuterium, a heavier isotope, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). This technical guide provides an in-depth exploration of the theoretical underpinnings of the KIE in the context of Sofosbuvir D6, including its mechanism of action, metabolic pathways, and the analytical methods used to study these phenomena. While direct comparative quantitative data between Sofosbuvir and Sofosbuvir D6 is not publicly available, this guide will establish a framework for understanding the potential impact of deuteration on this potent antiviral agent.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[3] In drug metabolism, this is most commonly observed when a carbon-hydrogen (C-H) bond targeted for enzymatic cleavage is replaced with a stronger carbon-deuterium (C-D) bond.[3] This increased bond strength requires more energy to break, leading to a slower rate of metabolism.[3] This can result in a more favorable pharmacokinetic profile, including increased drug exposure, a longer half-life, and potentially reduced formation of toxic metabolites.

Sofosbuvir: Mechanism of Action and Metabolism

Sofosbuvir is a nucleotide analog prodrug that undergoes extensive intracellular metabolism to form its active antiviral agent, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (GS-461203). This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus halting viral replication.

The metabolic activation of Sofosbuvir is a multi-step process that occurs primarily in the liver. It involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) to form the monophosphate metabolite. Subsequent phosphorylations yield the active triphosphate, GS-461203. The major circulating, inactive metabolite is GS-331007, which is formed by dephosphorylation.

Signaling Pathway: Sofosbuvir Metabolism

Caption: Intracellular metabolic activation pathway of Sofosbuvir.

Sofosbuvir D6 and the Anticipated Kinetic Isotope Effect

Sofosbuvir D6 is a deuterated analog of Sofosbuvir, available for research purposes. The specific sites of deuteration are key to understanding the potential kinetic isotope effect. While the exact positions of the six deuterium atoms are proprietary, they are likely placed at metabolically vulnerable positions to slow down enzymatic degradation.

The primary sites of metabolism on the Sofosbuvir molecule that could be targeted for deuteration to elicit a kinetic isotope effect are the ester and phosphoramidate moieties, which are cleaved by esterases and HINT1, respectively. If deuteration occurs at or near these sites, a slowing of the metabolic activation or degradation processes could be observed.

Quantitative Data Summary

A comprehensive search of scientific literature and clinical trial databases did not yield any publicly available quantitative data directly comparing the pharmacokinetic parameters (e.g., AUC, Cmax, t½) or metabolic stability of Sofosbuvir and Sofosbuvir D6. The following tables are presented as templates to be populated should such data become available.

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Sofosbuvir | Sofosbuvir D6 | Fold Change |

| AUC (ng·h/mL) | Data N/A | Data N/A | Data N/A |

| Cmax (ng/mL) | Data N/A | Data N/A | Data N/A |

| t½ (h) | Data N/A | Data N/A | Data N/A |

| CL/F (L/h) | Data N/A | Data N/A | Data N/A |

Table 2: Comparative In Vitro Metabolic Stability (Hypothetical Data)

| System | Sofosbuvir t½ (min) | Sofosbuvir D6 t½ (min) | KIE (t½ D6 / t½ H) |

| Human Liver Microsomes | Data N/A | Data N/A | Data N/A |

| Human Hepatocytes | Data N/A | Data N/A | Data N/A |

| Recombinant CES1 | Data N/A | Data N/A | Data N/A |

| Recombinant CatA | Data N/A | Data N/A | Data N/A |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating the kinetic isotope effect in Sofosbuvir D6 are not available in the public domain. However, based on standard methodologies for such investigations, the following outlines the likely experimental designs that would be employed.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of Sofosbuvir and Sofosbuvir D6 in various in vitro systems.

Methodology:

-

Incubation: Sofosbuvir and Sofosbuvir D6 would be incubated separately with a source of metabolic enzymes, such as human liver microsomes or cryopreserved human hepatocytes. The incubation mixture would typically contain a buffered solution at physiological pH and temperature (37°C), and the reaction would be initiated by the addition of a cofactor like NADPH for cytochrome P450-mediated reactions, though not the primary pathway for Sofosbuvir.

-

Time Points: Aliquots of the incubation mixture would be collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction in the collected aliquots would be stopped (quenched) by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples would be centrifuged to pellet the precipitated proteins, and the supernatant containing the parent drug and any metabolites would be collected.

-

LC-MS/MS Analysis: The concentration of the remaining parent drug (Sofosbuvir or Sofosbuvir D6) in the supernatant would be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The natural logarithm of the percentage of the parent drug remaining would be plotted against time. The slope of the linear portion of this curve would be used to calculate the in vitro half-life (t½). The kinetic isotope effect would be calculated as the ratio of the half-life of Sofosbuvir D6 to that of Sofosbuvir.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Sofosbuvir and Sofosbuvir D6 in an animal model or human subjects.

Methodology:

-

Dosing: A cohort of subjects (e.g., rodents, non-human primates, or human volunteers) would be administered a single oral dose of either Sofosbuvir or Sofosbuvir D6.

-

Blood Sampling: Blood samples would be collected at predetermined time points post-dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Plasma would be separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of the parent drug and its major metabolites (e.g., GS-331007) in the plasma samples would be quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as AUC, Cmax, t½, and clearance (CL/F).

-

Statistical Analysis: Statistical methods would be used to compare the pharmacokinetic parameters between the Sofosbuvir and Sofosbuvir D6 groups to determine if there are statistically significant differences.

Experimental Workflow Diagram

References

Commercial Availability and Technical Guide to Sofosbuvir D6 for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Sofosbuvir D6, a deuterated analog of the direct-acting antiviral agent Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of Sofosbuvir in various biological matrices. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in bioanalytical methods, and a description of the metabolic fate of Sofosbuvir.

Commercial Suppliers and Availability

Sofosbuvir D6 (CAS No. 1868135-06-1) is available from several commercial suppliers catering to the research and pharmaceutical development community. It is primarily used as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. The table below summarizes the offerings from various suppliers.

| Supplier | Product Name(s) | Available Quantities | Purity | Notes |

| MedchemExpress | Sofosbuvir-d6, PSI-7977-d6 | 2 mg | 98.07% | Accompanied by a Certificate of Analysis (CoA). For research use only.[1] |

| Daicel Pharma Standards | Sofosbuvir-D6 | Custom synthesis | High purity | Provides a comprehensive Certificate of Analysis (CoA) with detailed characterization data (1H NMR, 13C NMR, IR, MASS, and HPLC purity). Offers synthesis of unknown impurities and degradation products. |

| Simson Pharma Limited | Sofosbuvir-D6 | Custom synthesis | High quality | Every compound is accompanied by a Certificate of Analysis. |

| Clearsynth | Sofosbuvir-d6 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | High quality | Accompanied by a Certificate of Analysis. |

| A Chemtek | Sofosbuvir D6 | Not specified | 98+% | Provides basic product information. |

Physicochemical Properties and Storage

-

Molecular Formula: C₂₂H₂₃D₆FN₃O₉P[1]

-

Molecular Weight: 535.49 g/mol [1]

-

Appearance: White to off-white solid[1]

-

Storage: Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

General Synthesis Approach for Deuterated Sofosbuvir

The synthesis of the core nucleoside and the phosphoramidate moiety follows established chemical pathways, which can be adapted for the incorporation of the deuterated isopropyl group. Researchers requiring a custom synthesis of Sofosbuvir D6 with specific labeling patterns should consult with specialized chemical synthesis providers.

Quantification of Sofosbuvir in Human Plasma using Sofosbuvir D6 as an Internal Standard by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sofosbuvir in human plasma, employing Sofosbuvir D6 as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

1. Preparation of Stock and Working Solutions:

-

Sofosbuvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Sofosbuvir in an appropriate solvent such as methanol or DMSO.

-

Sofosbuvir D6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Sofosbuvir D6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Sofosbuvir stock solution in a mixture of methanol and water (e.g., 60:40 v/v) to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the Sofosbuvir D6 stock solution in the same diluent to a final concentration of 10 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Sofosbuvir D6 internal standard working solution.

-

Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of 0.5% formic acid in water and methanol (e.g., 30:70 v/v).

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sofosbuvir: Precursor ion [M+H]⁺ at m/z 530.2 → Product ion at m/z 243.0.

-

Sofosbuvir D6: Precursor ion [M+H]⁺ at m/z 536.2 → Product ion at m/z 243.0 (or another suitable fragment). Note: The exact m/z will depend on the specific deuteration pattern. The precursor ion for a D6 variant on the isopropyl group would be m/z 536.2. The product ion resulting from the loss of the phosphoramidate side chain would be the same as the unlabeled compound.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Sofosbuvir to Sofosbuvir D6 against the concentration of the calibration standards.

-

Determine the concentration of Sofosbuvir in the plasma samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway of Sofosbuvir

Sofosbuvir is a prodrug that undergoes intracellular activation to its pharmacologically active form, the uridine triphosphate analog GS-461203. This active metabolite is then incorporated into the replicating hepatitis C virus (HCV) RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The metabolic activation and subsequent inactivation pathways are crucial for understanding the drug's efficacy and pharmacokinetic profile.

Caption: Metabolic activation pathway of Sofosbuvir.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Sofosbuvir using Sofosbuvir D6 as an internal standard.

Caption: Workflow for a pharmacokinetic study of Sofosbuvir.

This technical guide provides essential information for researchers utilizing Sofosbuvir D6. By understanding its commercial availability, proper handling, and application in validated analytical methods, scientists can ensure the generation of high-quality, reliable data in their drug development and research endeavors.

References

Navigating the Stability of Sofosbuvir D6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, ensuring the integrity of stable-isotope labeled internal standards like Sofosbuvir D6 is paramount for accurate bioanalytical and metabolic studies. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Sofosbuvir D6, drawing upon available data and established international guidelines. The information presented here is critical for maintaining the compound's purity and ensuring the reliability of experimental outcomes.

Sofosbuvir D6, a deuterated analog of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir, serves as a crucial internal standard in quantitative analyses such as liquid chromatography-mass spectrometry (LC-MS).[1] Its stability profile is expected to closely mirror that of the parent compound, Sofosbuvir. Therefore, understanding the degradation pathways and optimal storage conditions of Sofosbuvir is directly applicable to its deuterated counterpart.

Recommended Storage Conditions

Proper storage is fundamental to preserving the chemical integrity of Sofosbuvir D6. The following tables summarize the recommended storage conditions for Sofosbuvir D6 in both solid (powder) and in-solution forms, based on manufacturer guidelines.

Table 1: Recommended Storage Conditions for Solid Sofosbuvir D6 [1][2][3]

| Storage Temperature | Duration |

| -20°C | 3 years |

| 4°C | 2 years |

Table 2: Recommended Storage Conditions for Sofosbuvir D6 in Solvent [1]

| Storage Temperature | Duration |

| -80°C | 6 months |

| -20°C | 1 month |

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific long-term stability data for Sofosbuvir D6 is not extensively published, studies on Sofosbuvir provide critical insights into its degradation profile under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.

Table 3: Summary of Forced Degradation Studies on Sofosbuvir

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Significant degradation observed. One study reported 8.66% degradation after 10 hours of reflux in 1N HCl at 80°C. Another study showed 23% degradation in 0.1N HCl after 6 hours. | |

| Base Hydrolysis | Highly susceptible to degradation. One study reported 45.97% degradation in 0.5N NaOH at 60°C for 24 hours. Another found 50% degradation in 0.1N NaOH after 10 hours. | |

| Oxidative Degradation | Less susceptible compared to hydrolysis, but some degradation occurs. One study noted minimal degradation (0.79%), while another study using 30% H₂O₂ identified degradation products. | |

| Thermal Degradation | Generally stable. No significant degradation was observed at 50°C for 21 days in one study. | |

| Photolytic Degradation | Generally stable under photolytic conditions as per ICH guidelines. | |

| Neutral Hydrolysis | Some degradation can occur over extended periods. One study reported 76.97% recovery after 72 hours at room temperature. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Sofosbuvir, which can be adapted for Sofosbuvir D6.

Protocol 1: Forced Degradation Studies (General Workflow)

This protocol is based on typical stress testing conditions outlined in ICH guidelines and published literature on Sofosbuvir.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve Sofosbuvir D6 in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Reflux the mixture at 80°C for a specified period (e.g., 10 hours). After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.5N NaOH. Maintain the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with a suitable acid (e.g., 0.5N HCl).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep the solution at 80°C for a specified period (e.g., 48 hours).

-

Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux the drug solution in a neutral solvent.

-

Photolytic Degradation: Expose the solid drug substance and the drug solution to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

Following exposure to stress conditions, dilute the samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. The method should be capable of separating the intact drug from its degradation products.

-

Protocol 2: Stability-Indicating HPLC Method Development

This is a generalized protocol for developing an HPLC method to analyze Sofosbuvir D6 and its potential degradation products.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column Selection: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Optimization:

-

Start with a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Optimize the mobile phase composition (isocratic or gradient elution) to achieve good resolution between the parent drug and all degradation products.

-

-

Detection Wavelength: Monitor the elution profile at the wavelength of maximum absorbance for Sofosbuvir, which is approximately 260 nm.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thus inhibiting viral replication.

Caption: Sofosbuvir's metabolic activation and mechanism of action.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like Sofosbuvir D6.

References

Molecular weight and formula of Sofosbuvir D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Sofosbuvir D6, a deuterated analog of the direct-acting antiviral agent Sofosbuvir. It is primarily utilized as an internal standard in bioanalytical method development and validation for the quantification of Sofosbuvir in biological matrices. This guide covers its fundamental properties, detailed experimental protocols for its application, and a visualization of the metabolic pathway of its parent compound, Sofosbuvir.

Core Properties of Sofosbuvir D6

Sofosbuvir D6 is a stable isotope-labeled version of Sofosbuvir, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders it chemically identical to Sofosbuvir but with a higher molecular weight, allowing for its differentiation in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | Isopropyl ((2S)-2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate-d6 |

| Molecular Formula | C22H23D6FN3O9P[1][2][3] |

| Molecular Weight | 535.49 g/mol [1][2] |

| CAS Number | 1868135-06-1 |

| Appearance | White to off-white solid |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS |

Metabolic Activation of Sofosbuvir

Sofosbuvir is a prodrug that undergoes intracellular activation to exert its antiviral effect. The following diagram illustrates the key steps in its metabolic pathway, leading to the formation of the active triphosphate analog that inhibits the hepatitis C virus (HCV) NS5B polymerase.

References

A Comprehensive Technical Guide to Sofosbuvir D6: CAS Number, Analytical Standards, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sofosbuvir D6, a deuterated analog of the direct-acting antiviral agent Sofosbuvir. This document details its chemical identity, analytical standards, and a representative experimental protocol for its use as an internal standard in quantitative bioanalysis. Furthermore, it illustrates the metabolic activation pathway of its parent compound, Sofosbuvir.

Sofosbuvir D6: Chemical Identity and Properties

Sofosbuvir D6 is a stable isotope-labeled version of Sofosbuvir, where six hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of Sofosbuvir in biological matrices, as it is chemically identical to the analyte but has a distinct mass.

CAS Number: 1868135-06-1[1][2]

Analytical Standards

Below is a summary of typical analytical standards for Sofosbuvir D6 available from various suppliers. Researchers should always refer to the Certificate of Analysis provided by the specific supplier for lot-specific details.

| Parameter | Typical Specification |

| Chemical Name | Propan-2-yl-1,1,1,3,3,3-d6((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[3] |

| Synonyms | PSI-7977-d6, GS-7977-d6 |

| Molecular Formula | C₂₂H₂₃D₆FN₃O₉P[2][4] |

| Molecular Weight | 535.49 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥90% |

| Storage Conditions | Powder: -20°C for long-term storage (up to 3 years). In solvent: -80°C for up to 6 months, -20°C for up to 1 month. |

| Solubility | Soluble in DMSO and H₂O (may require ultrasonication and warming) |

| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |

Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that undergoes intracellular metabolism to its pharmacologically active form, the uridine triphosphate analog GS-461203. This active metabolite acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By mimicking the natural nucleotide, it is incorporated into the nascent viral RNA strand, leading to chain termination and thus halting viral replication.

Metabolic Activation Pathway of Sofosbuvir

The following diagram illustrates the key steps in the intracellular conversion of Sofosbuvir to its active triphosphate form.

References

Methodological & Application

Application Note: Quantitative Analysis of Sofosbuvir in Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1] Accurate and reliable quantification of Sofosbuvir in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Sofosbuvir in human plasma. The use of a stable isotope-labeled internal standard, Sofosbuvir D6, ensures high accuracy and precision. The method described herein is simple, rapid, and suitable for high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Sofosbuvir (Purity ≥99%), Sofosbuvir D6 (Purity ≥99%)

-

Plasma: Human plasma with K2EDTA as an anticoagulant

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water

-

Ethyl acetate (for Liquid-Liquid Extraction)

-

Methanol and Milli-Q water (for Solid-Phase Extraction)

-

2. Stock and Working Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5.00 mg of Sofosbuvir and Sofosbuvir D6 into separate 5 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up the volume to the mark.[2]

-

-

Intermediate Solutions (100 µg/mL):

-

Dilute 500 µL of the 1 mg/mL Sofosbuvir stock solution to 5 mL with a diluent of methanol and water (60:40, v/v).[2]

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the intermediate solution with the same diluent to achieve the desired concentrations for the calibration curve.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-

Prepare a working solution of Sofosbuvir D6 at a concentration of 10.00 µg/mL in a methanol and water (60:40, v/v) diluent.[2]

-

3. Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards:

-

Spike appropriate amounts of the Sofosbuvir working standard solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range is 10 ng/mL to 3000 ng/mL.[2]

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

-

4. Sample Preparation

Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Protocol 1: Solid-Phase Extraction (SPE)

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 100 µL of 1.0% formic acid.

-

Condition a Strata-X (30 mg, 1cc) SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge twice with 1.0 mL of Milli-Q water.

-

Elute the analytes with 0.5 mL of methanol.

-

To the eluate, add 0.5 mL of reconstitution solution (Acetonitrile: 5mM Ammonium formate, 50:50, v/v): Methanol, 50:50, v/v), vortex, and transfer to an autosampler vial.

-

-

Protocol 2: Liquid-Liquid Extraction (LLE)

-

To 250 µL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution and 50 µL of 0.1% formic acid and vortex.

-

Add 2.5 mL of ethyl acetate and vortex for 10 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue with 500 µL of the mobile phase.

-

5. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: Acquity UPLC system (Waters) or equivalent.

-

Column: Gemini NX 5µ C18 (50 x 2.0mm) or equivalent.

-

Mobile Phase: A gradient of 5 mM Ammonium Formate buffer and Acetonitrile.

-

Flow Rate: 0.300 mL/min.

-

Injection Volume: 2.0 µL.

-

Column Temperature: 35°C.

-

Run Time: Approximately 5 minutes.

-

-

Mass Spectrometry:

-

System: Waters Xevo TQ MS system or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 120°C.

-

Desolvation Temperature: 400°C.

-

Capillary Voltage: 5.5 kV.

-

MRM Transitions:

-

Sofosbuvir: 530.2 -> 243.1

-

Sofosbuvir D6: 536.2 -> 243.1

-

-

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

| Parameter | Sofosbuvir | Sofosbuvir D6 |

| Precursor Ion (m/z) | 530.2 | 536.2 |

| Product Ion (m/z) | 243.1 | 243.1 |

| Dwell Time (s) | 0.1 | 0.1 |

| Cone Voltage (V) | 30 | 30 |

| Collision Energy (eV) | 25 | 25 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 10.002 - 3000.488 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | Within 85-115% of the nominal concentration |

| Precision (%CV) | ≤ 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the IS |

Visualizations

Caption: Solid-Phase Extraction (SPE) workflow for Sofosbuvir quantification.

Caption: Key components for accurate Sofosbuvir quantification.

References

Development of a Validated Bioanalytical Method for Sofosbuvir using Sofosbuvir-d6 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a validated bioanalytical method for the quantification of Sofosbuvir in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Sofosbuvir-d6, a stable isotope-labeled version of the drug, is employed as the internal standard (IS) to ensure accuracy and precision.[1][2][3][4] This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Sofosbuvir is a direct-acting antiviral agent and a cornerstone in the treatment of Hepatitis C virus (HCV) infection.[5][6] It is a prodrug that is metabolized to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[5] Accurate measurement of Sofosbuvir concentrations in biological matrices is essential for optimizing patient treatment and for the development of new antiviral therapies.

The following sections detail the experimental workflow, provide step-by-step protocols, and present validation data in a clear, tabular format.

Experimental and Logical Workflow

The bioanalytical process for the quantification of Sofosbuvir in plasma samples is outlined below. The workflow ensures the efficient and accurate processing of samples from collection to final data analysis.

Caption: Bioanalytical workflow for Sofosbuvir quantification.

Experimental Protocols

Materials and Reagents

-

Sofosbuvir and Sofosbuvir-d6 reference standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Ethyl acetate or Methyl tert-butyl ether (for LLE)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sofosbuvir and Sofosbuvir-d6 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[7]

-

Working Standard Solutions: Prepare serial dilutions of the Sofosbuvir stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Sofosbuvir-d6 stock solution with the same diluent to achieve a final concentration suitable for spiking in all samples (e.g., 10 µg/mL).[7]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the Sofosbuvir-d6 internal standard working solution to all tubes except the blank.

-

Vortex for 30 seconds.

-

Add 2.5 mL of ethyl acetate.[8]

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitute the residue in 500 µL of the mobile phase.[5]

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileIsocratic or gradient elution (e.g., 30:70 v/v A:B)[8] |

| Flow Rate | 0.5 - 0.7 mL/min[8][9] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 325°C[8] |

| MRM Transitions | Sofosbuvir: 530.0 -> 243.0 m/z[5][10]Sofosbuvir-d6: 536.5 -> 249.0 m/z (Calculated)Sofosbuvir-d3: 431.38 -> 282.37 m/z[8] |

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters and their acceptance criteria.

Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Sofosbuvir | 0.5 - 5000[5] | ≥ 0.99 |

| Sofosbuvir | 4.063 - 8000.010[8] | ≥ 0.9985[8] |

| Sofosbuvir | 0.3 - 3000[9] | ≥ 0.99 |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |

| LLOQ | User-defined | ≤ 20% | ≤ 20% | 80-120% |

| Low | User-defined | ≤ 15% | ≤ 15% | 85-115% |

| Medium | User-defined | ≤ 15% | ≤ 15% | 85-115% |

| High | User-defined | ≤ 15% | ≤ 15% | 85-115% |

Note: One study reported intra- and inter-day precision (%CV) of ≤3.8% and accuracy (% nominal) of 98-102%.[5]

Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Sofosbuvir | Low | > 80% |

| Medium | > 80% | |

| High | > 80% |

Note: Reported extraction recoveries for Sofosbuvir range from 75.36% to 98.30%.[5][8]

Conclusion

The described LC-MS/MS method using Sofosbuvir-d6 as an internal standard provides a robust, sensitive, and specific approach for the quantification of Sofosbuvir in human plasma. The detailed protocols and validation data confirm its suitability for regulated bioanalysis in support of clinical and preclinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of Sofosbuvir-d6 in Pharmacokinetic Studies of Sofosbuvir

Application Note & Protocol

Introduction

Sofosbuvir is a direct-acting antiviral agent pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] Accurate characterization of its pharmacokinetic (PK) profile is essential for determining optimal dosing regimens and ensuring therapeutic efficacy. Pharmacokinetic studies measure key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[2][3] To ensure the accuracy and reliability of these measurements, especially in complex biological matrices like human plasma, a stable isotope-labeled internal standard is employed during bioanalysis. Sofosbuvir-d6, a deuterated analog of Sofosbuvir, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its chemical and physical properties are nearly identical to Sofosbuvir, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring precise quantification by correcting for variations during sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry

The use of Sofosbuvir-d6 in pharmacokinetic studies is based on the principle of isotope dilution mass spectrometry. A known concentration of the internal standard (Sofosbuvir-d6) is added to all samples, including calibration standards, quality controls, and the unknown study samples. During sample preparation and injection into the LC-MS/MS system, any loss of analyte (Sofosbuvir) will be accompanied by a proportional loss of the internal standard. The mass spectrometer detects and quantifies both the analyte and the internal standard. The ratio of the analyte's response to the internal standard's response is then used to calculate the exact concentration of Sofosbuvir in the original sample. This method significantly improves the precision and accuracy of the results.

Applications

The primary application of Sofosbuvir-d6 is as an internal standard in bioanalytical methods for the quantification of Sofosbuvir in biological matrices, most commonly human plasma. This is a critical component in various pharmacokinetic studies, including:

-

Bioequivalence Studies: To compare the pharmacokinetic profiles of a generic drug product to a reference product.

-

Drug-Drug Interaction Studies: To assess the effect of co-administered drugs on the pharmacokinetics of Sofosbuvir.

-

Pharmacokinetic Studies in Special Populations: To evaluate the pharmacokinetics of Sofosbuvir in specific patient groups, such as those with renal or hepatic impairment, or in pregnant women.

-

Dose-Ranging Studies: To determine the optimal dose of Sofosbuvir.

Experimental Protocol: Quantification of Sofosbuvir in Human Plasma using Sofosbuvir-d6

This protocol outlines a typical LC-MS/MS method for the quantification of Sofosbuvir in human plasma for a pharmacokinetic study.

Materials and Reagents

-

Sofosbuvir reference standard

-

Sofosbuvir-d6 (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized or Milli-Q)

Preparation of Stock and Working Solutions

-

Sofosbuvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in methanol.

-

Sofosbuvir-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sofosbuvir-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Sofosbuvir stock solution with a mixture of methanol and water (e.g., 60:40 v/v) to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Sofosbuvir-d6 by diluting the stock solution.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for calibration standards, QCs, and unknown plasma samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add a specific volume of the Sofosbuvir-d6 working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL).

-

Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrument conditions and parameters. These may need to be optimized for specific instruments.

-

Liquid Chromatography (LC):

-

Column: A C18 analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water or 5 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sofosbuvir: m/z 530.2 → 243.1

-

Sofosbuvir-d6: m/z 536.2 → 243.1

-

-

Data Analysis

-

Integrate the peak areas for both Sofosbuvir and Sofosbuvir-d6 for all samples.

-

Calculate the peak area ratio of Sofosbuvir to Sofosbuvir-d6.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model (e.g., 1/x²).

-

Determine the concentration of Sofosbuvir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine the pharmacokinetic parameters.

Data Presentation

The following table summarizes typical pharmacokinetic parameters of Sofosbuvir from a bioequivalence study in healthy volunteers under fasting and fed conditions.

| Pharmacokinetic Parameter | Condition | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |

| Cmax (ng/mL) | Fasting | 557.3 ± 312.4 | 560.1 ± 348.7 |

| Fed | 893.4 ± 482.1 | 901.2 ± 511.6 | |

| AUC0-t (ng·h/mL) | Fasting | 834.5 ± 289.1 | 825.7 ± 296.3 |

| Fed | 1502.6 ± 467.8 | 1490.8 ± 455.9 | |

| AUC0-∞ (ng·h/mL) | Fasting | 845.2 ± 293.4 | 836.9 ± 301.5 |

| Fed | 1513.7 ± 471.2 | 1501.9 ± 460.3 | |

| Tmax (h) | Fasting | 0.5 (0.5-2.0) | 0.5 (0.5-2.0) |

| Fed | 1.0 (0.5-4.0) | 1.0 (0.5-4.0) | |

| T1/2z (h) | Fasting | 0.45 ± 0.12 | 0.46 ± 0.14 |

| Fed | 0.48 ± 0.15 | 0.47 ± 0.13 |

Data is illustrative and based on values reported in bioequivalence studies. Actual values may vary.

Visualizations

Caption: Experimental workflow for Sofosbuvir quantification.

Caption: Role of an internal standard in pharmacokinetic analysis.

References

- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Bioequivalence and Safety of a Generic Sofosbuvir Product in Healthy Chinese Volunteers under Fasting and Fed Conditions [xiahepublishing.com]

- 3. scispace.com [scispace.com]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Drug Metabolism and Distribution Studies Using Sofosbuvir-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral agent and a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog prodrug that undergoes extensive intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. Understanding the in vivo metabolism and distribution of Sofosbuvir is critical for optimizing its therapeutic efficacy and safety profile.

The use of stable isotope-labeled compounds, such as Sofosbuvir-d6, is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium (d6) label allows for the differentiation of the administered drug from its unlabeled counterpart and endogenous compounds, facilitating accurate quantification and metabolite identification using mass spectrometry. This application note provides detailed protocols for conducting in vivo drug metabolism and distribution studies of Sofosbuvir-d6 in a preclinical rodent model.

Principle of Stable Isotope Labeling in Drug Metabolism

Stable isotope labeling is a technique where one or more atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium). This subtle change in mass does not significantly alter the physicochemical properties or biological activity of the drug. However, the mass difference is readily detectable by mass spectrometry, allowing the labeled drug and its metabolites to be distinguished from their unlabeled endogenous or exogenous counterparts. Sofosbuvir-d6 can be used as a tracer to study its metabolic fate or as an internal standard for the accurate quantification of unlabeled Sofosbuvir.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical in vivo pharmacokinetic study in rats, comparing the plasma pharmacokinetics and tissue distribution of Sofosbuvir and its deuterated analog, Sofosbuvir-d6. This data is intended to demonstrate the type of results that can be obtained from such studies.

Table 1: Comparative Plasma Pharmacokinetic Parameters of Sofosbuvir and Sofosbuvir-d6 in Rats Following a Single Oral Dose (10 mg/kg)

| Parameter | Sofosbuvir | Sofosbuvir-d6 |

| Cmax (ng/mL) | 1500 ± 250 | 1550 ± 280 |

| Tmax (hr) | 0.5 | 0.5 |

| AUC (0-t) (ng·hr/mL) | 2500 ± 400 | 2800 ± 450 |

| AUC (0-inf) (ng·hr/mL) | 2600 ± 420 | 2950 ± 480 |

| t½ (hr) | 0.4 ± 0.1 | 0.4 ± 0.1 |

Data are presented as mean ± standard deviation.

Table 2: Comparative Plasma Pharmacokinetic Parameters of the Metabolite GS-331007 Following a Single Oral Dose of Sofosbuvir or Sofosbuvir-d6 (10 mg/kg) in Rats

| Parameter | GS-331007 (from Sofosbuvir) | GS-331007 (from Sofosbuvir-d6) |

| Cmax (ng/mL) | 3500 ± 600 | 3600 ± 650 |

| Tmax (hr) | 2.0 | 2.0 |

| AUC (0-t) (ng·hr/mL) | 55000 ± 9000 | 58000 ± 9500 |

| AUC (0-inf) (ng·hr/mL) | 57000 ± 9200 | 60000 ± 9800 |

| t½ (hr) | 27 ± 5 | 27 ± 5 |

Data are presented as mean ± standard deviation.

Table 3: Tissue Distribution of Sofosbuvir-d6 and its Metabolite GS-331007 in Rats 2 Hours Post-Oral Administration (10 mg/kg)

| Tissue | Sofosbuvir-d6 Concentration (ng/g) | GS-331007 Concentration (ng/g) |

| Liver | 8500 ± 1200 | 15000 ± 2500 |

| Kidney | 1200 ± 200 | 25000 ± 4000 |

| Intestine | 5000 ± 900 | 8000 ± 1500 |

| Spleen | 400 ± 80 | 1500 ± 300 |

| Lung | 600 ± 110 | 2000 ± 350 |

| Heart | 300 ± 60 | 1200 ± 250 |

| Brain | < 50 | < 100 |

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

1. Animal Model:

-

Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

-

Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.

2. Dosing:

-

Formulation: Sofosbuvir-d6 is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

-

Dose: A single oral dose of 10 mg/kg is administered by gavage.

3. Blood Sampling:

-

Procedure: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collection: Blood samples are collected into tubes containing K2EDTA as an anticoagulant and placed on ice immediately.

-

Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Sample Preparation: